Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate
Description
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-2-20-17(19)16-10-8-15(9-11-16)13-18-12-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13H2,1H3 |
InChI Key |
DCPMPNZJKOPMGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Carboxylate Group: The carboxylate group is introduced by esterification of cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.
Substitution with Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS 1044637-58-2)
- Molecular Formula: C10H19NO2
- Key Differences: Lacks the benzylamino-methyl group; instead, it has a simpler amino substituent at position 3 and a methyl group at position 4.
- Applications : Primarily used as a building block in organic synthesis. Its simpler structure may offer advantages in solubility and synthetic accessibility compared to the target compound .
Methyl 4-((2-methyl-1-phenylpropyl)amino)cyclohexane-1-carboxylate (Compound 9 in )
- Molecular Formula: C18H27NO2
- Key Differences: Substituted with a bulkier 2-methyl-1-phenylpropylamino group instead of benzylamino-methyl.
- Synthesis : Prepared via reductive amination, yielding a colorless oil. The steric hindrance from the substituent may affect binding interactions in biological systems .
Heterocyclic Analogs
PP-13 (Ethyl 4-((4-(benzylamino)-6-methyl-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoate)
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS Not Provided)
- Molecular Formula : C17H18N4O2
- Key Differences : Pyrazolo-pyridine core with a methyl group at position 1. The aromatic heterocycle may confer enhanced metabolic stability compared to cyclohexane derivatives .
Unsaturated Ring Analogs
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
- Molecular Formula: C21H19BrFNO2
- Key Differences : Features a conjugated cyclohexa-1,3-diene ring with bromo- and fluorophenyl substituents.
- Structural Insights : X-ray crystallography reveals a distorted screw-boat conformation and intermolecular N–H···O hydrogen bonds, which influence packing stability .
Pyrrolidine and Pyrimidine Derivatives
Ethyl 1-benzyl-2,4-dioxopyrrolidine-3-carboxylate
- Molecular Formula: C14H15NO4
- Key Differences : Pyrrolidine ring with two ketone groups. Synthesized via Dieckmann cyclization, highlighting divergent synthetic pathways compared to cyclohexane analogs .
Key Findings and Implications
- Structural Flexibility vs. Rigidity : Cyclohexane derivatives (e.g., the target compound) offer conformational flexibility, whereas heterocyclic analogs (e.g., PP-13) provide rigidity for target engagement .
- Substituent Effects : Bulky substituents (e.g., 2-methyl-1-phenylpropyl in ) may hinder solubility but improve selectivity in biological systems .
- Synthetic Accessibility : Cyclohexane-based compounds are often synthesized via reductive amination or esterification, while heterocyclic analogs require specialized cyclization strategies .
Q & A
Basic: What are the common synthetic routes for Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the cyclohexane backbone via cyclization or Michael addition. For example, ethyl acetoacetate reacts with chalcones under basic conditions to yield cyclohexenone intermediates .
- Step 2 : Introduction of the benzylamino-methyl group via reductive amination. A nitro or carbonyl precursor (e.g., ethyl 4-nitrocyclohexane-1-carboxylate) is reduced and coupled with benzylamine using catalysts like NaBH4 or Pd/C .
- Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization ensures purity (>95%) .
Advanced: How do stereochemical variations in the cyclohexane ring affect biological activity?
Stereochemistry significantly impacts interactions with chiral biological targets (e.g., enzymes):
- Cis vs. trans isomers : Cis configurations may enhance binding to planar active sites, as seen in cyclohexane-based enzyme inhibitors .
- Puckering analysis : Conformational flexibility (e.g., envelope vs. half-chair) alters solubility and membrane permeability. For example, distorted envelope conformations in cyclohexenones reduce steric hindrance during receptor binding .
- Methodology : Stereochemical control is achieved via chiral catalysts (e.g., Ru-BINAP) or resolution using HPLC with chiral columns .
Basic: What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR confirm substituent positions. For instance, benzylamino protons resonate at δ 3.1–3.5 ppm (multiplet), while cyclohexane carbons appear at 20–50 ppm .
- FT-IR : Stretching frequencies for ester carbonyl (C=O: ~1720 cm) and amine (N-H: ~3300 cm) validate functional groups .
- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .
Advanced: How can computational modeling optimize its pharmacokinetic properties?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability. For cyclohexane derivatives, low LUMO energies correlate with nucleophilic susceptibility .
- Molecular Dynamics (MD) : Simulate lipid bilayer penetration to optimize logP values. Substituents like benzylamino groups enhance hydrophobicity, improving blood-brain barrier permeability .
- Docking Studies : Screen against target proteins (e.g., cyclooxygenase-2) to prioritize synthetic analogs with higher binding affinity .
Basic: What are the documented biological activities of similar cyclohexane carboxylates?
- Anti-inflammatory : Nitro- and amino-substituted analogs inhibit COX-2 (IC: 10–50 μM) by blocking arachidonic acid binding .
- Antimicrobial : Benzylamino groups disrupt bacterial membrane integrity (MIC: 8–32 μg/mL against S. aureus) .
- Neuroprotective : Fluorinated derivatives modulate GABA receptors, reducing neuronal apoptosis in vitro .
Advanced: How to resolve contradictions in crystallographic and spectroscopic data?
- Case Example : XRD may reveal disordered conformations (e.g., two independent molecules in asymmetric units), while NMR suggests a single isomer. This discrepancy arises from dynamic equilibria in solution vs. solid-state packing .
- Mitigation : Use variable-temperature NMR to detect conformational flexibility. Cross-validate with computational models (e.g., Mercury CSD) to reconcile structural differences .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., benzylamine).
- Waste Disposal : Neutralize acidic/basic byproducts before incineration .
Advanced: How does solvent choice influence reaction yields and diastereoselectivity?
- Polar aprotic solvents (DMF, DMSO) : Increase solubility of intermediates but may promote side reactions (e.g., ester hydrolysis) .
- Non-polar solvents (hexane, toluene) : Favor kinetic control, enhancing diastereoselectivity (dr > 5:1) in cyclohexane ring formation .
- Additives : Catalytic LiCl or crown ethers stabilize transition states, improving yields by 15–20% .
Basic: How stable is this compound under varying storage conditions?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation (t > 6 months).
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) via ester hydrolysis. Buffered solutions (pH 7.4) maintain integrity for 30 days .
Advanced: What strategies differentiate its activity from structural analogs?
- SAR Studies : Compare with analogs lacking the benzylamino group (e.g., ethyl 4-nitrocyclohexane-1-carboxylate). Benzylamino enhances IC by 3-fold in enzyme assays .
- Isosteric Replacement : Substitute benzyl with pyridyl groups to improve water solubility while retaining affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
